![molecular formula C21H24N6O3S B2718040 Ethyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 894065-04-4](/img/structure/B2718040.png)
Ethyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been synthesized as potential antiviral and antimicrobial agents . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . A two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo [4,3-b:3,4-f] [1,2,4,5]tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed .Molecular Structure Analysis
The molecular structure of similar compounds was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. 1 H-NMR spectrum of compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied .Scientific Research Applications
Anti-Doping Control in Recombinant Erythropoietin (rHuEPO) Testing
- Findings : Desialylation reveals distinct isoelectric patterns, allowing detection of rHuEPO. Developing a confirmation test based on the asialopattern EPO is feasible .
Antibody Development for Asialo EPO
- Applications : These antibodies serve as primary tools for investigating asialo EPO patterns in various situations (negative, positive, unstable) and with different recombinant drugs (Epoetin alfa, beta, omega, delta, Darbepoetin alfa) using immunoblot following isoelectric focusing (IEF) of desialylated EPO .
Forensic Science Research
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have shown to cause g2/m phase arrest and induce cell apoptosis in a concentration-dependent manner .
Biochemical Pathways
Compounds with similar structures have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown to cause g2/m phase arrest and induce cell apoptosis in a concentration-dependent manner .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c1-3-30-21(29)26-12-10-25(11-13-26)19(28)14-31-20-23-22-18-9-8-17(24-27(18)20)16-6-4-15(2)5-7-16/h4-9H,3,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRGFXLEURNSLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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